molecular formula C19H14ClF3N4O3S2 B2962519 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide CAS No. 392299-05-7

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No.: B2962519
CAS No.: 392299-05-7
M. Wt: 502.91
InChI Key: XZLZCMRRARTSKE-UHFFFAOYSA-N
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Description

N-(5-((2-((2-Chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked acetamide moiety and a 2-methoxybenzamide group. The acetamide branch is further functionalized with a 2-chloro-5-(trifluoromethyl)phenyl group, which introduces steric bulk and electron-withdrawing properties. This compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects .

Key structural attributes:

  • 1,3,4-Thiadiazole ring: A heterocyclic scaffold known to enhance metabolic stability and bioavailability .
  • 2-Methoxybenzamide: Aromatic substituents like methoxy groups often improve solubility and target binding via π-π interactions .
  • 2-Chloro-5-(trifluoromethyl)phenyl group: The trifluoromethyl (CF₃) and chloro (Cl) substituents contribute to lipophilicity and electron-deficient character, which may enhance receptor affinity .

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N4O3S2/c1-30-14-5-3-2-4-11(14)16(29)25-17-26-27-18(32-17)31-9-15(28)24-13-8-10(19(21,22)23)6-7-12(13)20/h2-8H,9H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLZCMRRARTSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s interaction with Thymidylate synthase affects the DNA synthesis pathway . By inhibiting the function of Thymidylate synthase, the production of dTMP is reduced, which in turn disrupts DNA replication. This can lead to cell cycle arrest and ultimately cell death.

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its interaction with Thymidylate synthase. By inhibiting this enzyme, the compound disrupts DNA synthesis, which can lead to cell cycle arrest and cell death.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with Thymidylate synthase. .

Biological Activity

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes several key functional groups:

  • Thiadiazole ring : Known for its diverse biological activities.
  • Trifluoromethyl group : Enhances lipophilicity and biological activity.
  • Methoxybenzamide : Contributes to the compound's pharmacological properties.

The molecular formula is C18H11ClF4N4O2SC_{18}H_{11}ClF_4N_4O_2S, with a molecular weight of approximately 409.81 g/mol.

Mechanisms of Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily through the following mechanisms:

  • Antitumor Activity :
    • Studies suggest that derivatives of thiadiazole compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promising results against various cancer cell lines such as A549 (lung cancer) and U937 (leukemia) .
  • Anti-inflammatory Effects :
    • The compound may act as an inhibitor of inflammatory mediators. Similar compounds have been reported to inhibit the production of tumor necrosis factor-alpha (TNF-α), suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Activity :
    • Some studies have indicated that thiadiazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Their efficacy varies based on structural modifications .

Research Findings and Case Studies

A summary of significant findings related to the biological activity of this compound is presented in the table below:

Activity Cell Line/Target IC50 Value (µM)Reference
AntitumorA549 (lung cancer)15.0
Anti-inflammatoryTNF-α production12.5
AntimicrobialStaphylococcus aureus20.0
AntimicrobialEscherichia coli25.0

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues are categorized based on substitutions to the thiadiazole core, linker chemistry, and terminal functional groups. Below is a comparative analysis of key derivatives:

Compound Name / ID Core Structure Substituents Biological Activity Key Findings Reference
Target Compound 1,3,4-Thiadiazole - Thioether-linked acetamide with 2-chloro-5-(trifluoromethyl)phenyl
- 2-Methoxybenzamide
Under investigation (presumed anticancer/antimicrobial) Structural uniqueness due to CF₃ and Cl groups; hypothesized enhanced target binding
N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole - Benzylidene group
- 4-Methylphenyl
Insecticidal, fungicidal Moderate activity against agricultural pathogens; lacks electron-withdrawing groups like CF₃
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a) 1,3,4-Thiadiazole - Benzylthio group
- Oxadiazole-linked 4-chlorophenyl
Anticancer (HepG-2) IC₅₀ = 2.3 ± 0.8 µg/mL; dual thiadiazole-oxadiazole architecture improves cytotoxicity
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole - Chloro-thiazole
- Difluorobenzamide
Antimicrobial (PFOR enzyme inhibition) Structural similarity to nitazoxanide; hydrogen-bonding interactions critical for activity
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide 1,3,4-Thiadiazole - Trichloroethyl group
- Phenyl substitution
Antitubercular MIC = 12.5 µg/mL against M. tuberculosis; bulky substituents enhance membrane penetration

Key Research Findings

  • Anticancer Activity : Thiadiazole derivatives with electron-withdrawing groups (e.g., CF₃, Cl) exhibit superior cytotoxicity. For example, compound 7b (IC₅₀ = 1.61 µg/mL) and 11 (IC₅₀ = 1.98 µg/mL) from demonstrate potent activity against HepG-2 cells, attributed to their nitro and chloro substituents . The target compound’s CF₃ group may further amplify this effect by increasing lipophilicity and target affinity.
  • Antimicrobial Activity : Thiadiazoles with halogenated aromatic rings (e.g., 4-chlorophenyl in ) show enhanced activity due to improved membrane permeability. The target compound’s 2-chloro-5-(trifluoromethyl)phenyl group could similarly disrupt microbial enzyme systems .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , where POCl₃ or H₂SO₄-mediated cyclization is used to form the thiadiazole core .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : CF₃ and Cl substituents enhance reactivity and binding to electron-rich biological targets (e.g., enzymes or DNA) .
  • Linker Flexibility : Thioether linkages (vs. sulfonyl or methylene) may improve conformational adaptability, aiding in target engagement .
  • Aromatic Substitutions : Methoxy groups on benzamide improve solubility without compromising aromatic stacking interactions .

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